Synthetic Yield Advantage of Boc Protection
When used as an intermediate, 1-(Boc-amino)cyclopropanecarboxylic acid can be synthesized from its unprotected parent, 1-aminocyclopropanecarboxylic acid (ACC), with a high isolated yield. This quantitative yield establishes the efficiency of the Boc-protection step, which is a critical consideration for procurement when a protected, stable intermediate is required for multi-step synthesis.
| Evidence Dimension | Isolated synthetic yield of Boc-protected product from unprotected ACC |
|---|---|
| Target Compound Data | 93% isolated yield |
| Comparator Or Baseline | 1-aminocyclopropanecarboxylic acid (ACC); Yield of Boc-protection step: 93% |
| Quantified Difference | The Boc-protection step proceeds with 93% efficiency from the unprotected starting material. |
| Conditions | Reaction of ACC (49.5 mmol) with tert-butyldicarbonate (49.5 mmol) and triethylamine (98.9 mmol) in a water-dioxane mixed solution, stirred at room temperature overnight. Workup and purification by crystallization. |
Why This Matters
A high-yielding protection step (93%) ensures efficient use of the core ACC building block, minimizing material waste and cost in large-scale synthetic workflows compared to lower-yielding alternatives.
